molecular formula C24H25FN2OS B2739266 3-(4-Tert-butylphenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione CAS No. 1223762-37-5

3-(4-Tert-butylphenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione

Cat. No.: B2739266
CAS No.: 1223762-37-5
M. Wt: 408.54
InChI Key: REFLEZBDQZUVQU-UHFFFAOYSA-N
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Description

3-(4-Tert-butylphenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[44]non-3-ene-2-thione is a complex organic compound featuring a spirocyclic structure This compound is notable for its unique combination of functional groups, including a tert-butylphenyl group, a fluorobenzoyl group, and a diazaspiro non-3-ene-2-thione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Tert-butylphenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione typically involves multi-step organic synthesis. A common synthetic route includes:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diazabicyclo compound. This step often requires the use of strong bases or acids to facilitate the cyclization process.

    Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group is typically introduced via an acylation reaction. This can be achieved using reagents like 3-fluorobenzoyl chloride in the presence of a base such as pyridine or triethylamine.

    Attachment of the Tert-butylphenyl Group: The tert-butylphenyl group is usually introduced through a Friedel-Crafts alkylation reaction. This involves the use of tert-butylbenzene and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thione group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the fluorobenzoyl moiety, potentially converting it to an alcohol.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like sodium methoxide for nucleophilic aromatic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nucleophile-substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the fluorobenzoyl group is particularly significant due to its ability to enhance binding affinity and selectivity in biological systems.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structural features make it a candidate for the development of drugs targeting specific proteins or pathways involved in diseases such as cancer or neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(4-Tert-butylphenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione involves its interaction with specific molecular targets. The fluorobenzoyl group can enhance the compound’s ability to bind to proteins or enzymes, potentially inhibiting their activity. The spirocyclic structure may also contribute to the compound’s stability and bioavailability, allowing it to effectively modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Tert-butylphenyl)-1-(3-chlorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione: Similar structure but with a chlorobenzoyl group instead of a fluorobenzoyl group.

    3-(4-Tert-butylphenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione: Contains a methylbenzoyl group instead of a fluorobenzoyl group.

Uniqueness

The presence of the fluorobenzoyl group in 3-(4-Tert-butylphenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione imparts unique properties such as increased lipophilicity and enhanced binding affinity in biological systems. This makes it distinct from its analogs and potentially more effective in certain applications.

Properties

IUPAC Name

[2-(4-tert-butylphenyl)-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl]-(3-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN2OS/c1-23(2,3)18-11-9-16(10-12-18)20-22(29)27(24(26-20)13-4-5-14-24)21(28)17-7-6-8-19(25)15-17/h6-12,15H,4-5,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REFLEZBDQZUVQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC3(CCCC3)N(C2=S)C(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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